molecular formula C21H21NO6 B14943458 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943458
M. Wt: 383.4 g/mol
InChI Key: BDFHHIUOABZTGP-ZPHPHTNESA-N
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Description

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, and carbonyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and phenylcarbonyl compounds, such as:

  • 4-hydroxyphenethyl alcohol
  • 2-(4-hydroxyphenyl)ethanol

Uniqueness

What sets 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-2-28-16-9-5-14(6-10-16)19(25)17-18(13-3-7-15(24)8-4-13)22(11-12-23)21(27)20(17)26/h3-10,18,23-25H,2,11-12H2,1H3/b19-17-

InChI Key

BDFHHIUOABZTGP-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O

Origin of Product

United States

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